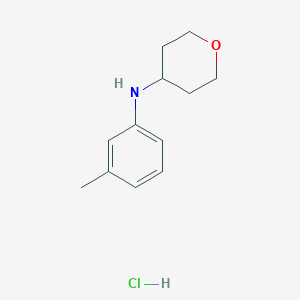
N-(3-methylphenyl)oxan-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methylphenyl)oxan-4-amine hydrochloride” is a chemical compound with the molecular formula C12H18ClNO . It has a molecular weight of 227.73 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for “N-(3-methylphenyl)oxan-4-amine hydrochloride” is1S/C12H17NO.ClH/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
“N-(3-methylphenyl)oxan-4-amine hydrochloride” is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the sources I found.Applications De Recherche Scientifique
Synthesis Techniques
The synthesis and functionalization of amines, including those structurally similar to N-(3-methylphenyl)oxan-4-amine hydrochloride, are crucial in both academic research and industrial production. For instance, methods for the synthesis of N-methyl- and N-alkylamines, which are significant in life science molecules, involve the use of earth-abundant metal-based catalysts. Such techniques are important for the development of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).
Chemical Ligation and Bioconjugation
Chemical ligation methods for amine compounds, including N-(3-methylphenyl)oxan-4-amine hydrochloride, are vital in biomedical and pharmaceutical applications. For example, a systematic analysis of different activation chemistries for the ligation of amines to hyaluronan (HA) has been performed, demonstrating the efficiency of certain methodologies over others, which is crucial in synthesizing HA derivatives for biomedical purposes (D’Este et al., 2014).
Antimicrobial Applications
Compounds structurally related to N-(3-methylphenyl)oxan-4-amine hydrochloride have been synthesized and screened for their antimicrobial activities. Such compounds show promise in combating various microorganisms, indicating the potential use of N-(3-methylphenyl)oxan-4-amine hydrochloride in developing new antimicrobial agents (Bektaş et al., 2007).
Catalysis in Organic Synthesis
N-(3-methylphenyl)oxan-4-amine hydrochloride may be involved in catalytic processes in organic synthesis. Efficient catalyst systems for the amination of aryl chlorides, bromides, and triflates, which are crucial in synthesizing a wide variety of amines, including those related to N-(3-methylphenyl)oxan-4-amine hydrochloride, have been developed. These catalysts play a significant role in the synthesis of functionalized substrates and reactions of secondary amines (Wolfe et al., 2000).
Antineoplastic Agents
Research into the synthesis and biological evaluation of amines structurally related to N-(3-methylphenyl)oxan-4-amine hydrochloride has been conducted, with a focus on their potential use as antineoplastic agents. Such studies involve the synthesis of various amines and their hydrochlorides, with investigations into their activity against cancer cell lines and their mechanisms of action, such as tubulin polymerization inhibition (Pettit et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
N-(3-methylphenyl)oxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11;/h2-4,9,11,13H,5-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEPCTSQKUETHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)oxan-4-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

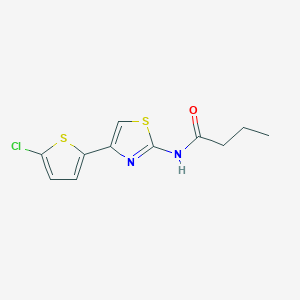
![4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2466877.png)
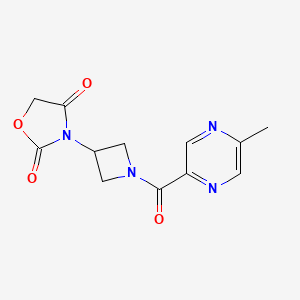
![N-(furan-2-ylmethyl)-4-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2466879.png)
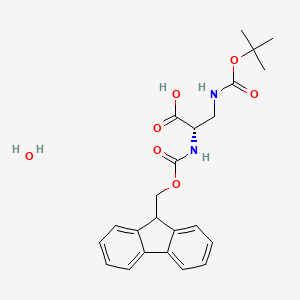
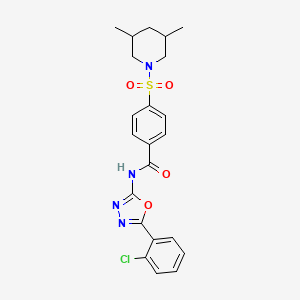

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466887.png)
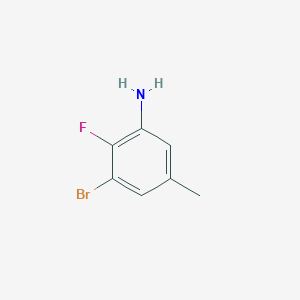
![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)
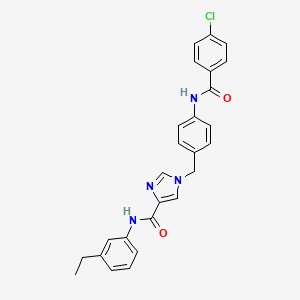
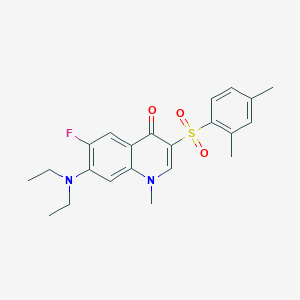
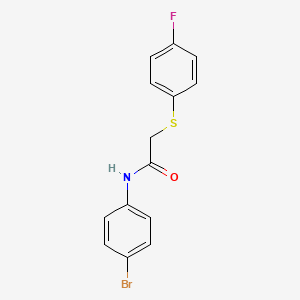
![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)